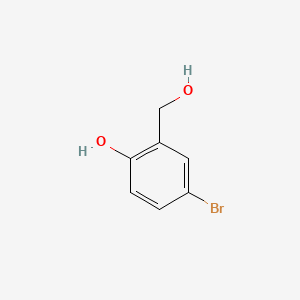

5-Bromo-2-hydroxybenzyl alcohol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.62 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13010. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKRHSVKIORZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177739 | |

| Record name | Bromosaligenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2316-64-5 | |

| Record name | 5-Bromo-2-hydroxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2316-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromosaligenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002316645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromosaligenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromosaligenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-hydroxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOSALIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1UZ53815E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Bromo-2-hydroxybenzyl alcohol CAS number 2316-64-5 properties

An In-depth Technical Guide to 5-Bromo-2-hydroxybenzyl alcohol (CAS: 2316-64-5)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound, also known as 5-Bromosalicyl alcohol or Bromosaligenin, is a halogenated aromatic alcohol with significant utility as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a reactive benzylic alcohol, makes it a valuable precursor for a range of heterocyclic and substituted aromatic compounds. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic protocols, characteristic reactivity, spectroscopic profile, and applications, with a particular focus on its relevance in medicinal chemistry and drug development. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting.

Core Chemical Identity and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] The presence of the bromine atom, the phenolic hydroxyl group, and the hydroxymethyl group on the benzene ring dictates its physical and chemical behavior, including its moderate polarity, solubility profile, and reactivity.[3]

Nomenclature and Structural Identifiers

-

CAS Number : 2316-64-5[4]

-

IUPAC Name : 4-Bromo-2-(hydroxymethyl)phenol[5]

-

Synonyms : 5-Bromosalicyl alcohol, Bromosaligenin, 2-Hydroxymethyl-4-bromophenol[1][5]

-

Molecular Formula : C₇H₇BrO₂[6]

-

Molecular Weight : 203.03 g/mol [5]

-

InChI Key : KNKRHSVKIORZQB-UHFFFAOYSA-N[7]

-

Canonical SMILES : OCc1cc(Br)ccc1O[7]

Physicochemical Properties

A summary of the key physical and chemical properties is presented in Table 1. The melting point is consistently reported in the range of 106-112 °C, indicating a stable crystalline solid.[1][7] Its solubility profile reflects its dual hydrophilic (hydroxyl groups) and hydrophobic (brominated benzene ring) character, showing free solubility in polar organic solvents like alcohols and ethers, but limited solubility in water.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to Almost white powder to crystal | [1][2] |

| Melting Point | 106 - 112 °C | [1][7] |

| Molecular Weight | 203.03 g/mol | [5] |

| Solubility | Water : 0.7% at 25 °C | [7] |

| Alcohol : Freely soluble | [7] | |

| Diethyl Ether : Freely soluble | [7] | |

| Ethyl Acetate : Freely soluble | [7] | |

| Chloroform : Moderately soluble | [7] | |

| Purity | ≥98% | [7] |

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound involves the selective reduction of the corresponding aldehyde, 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde).[8] This precursor is readily available and can be synthesized by the bromination of salicylaldehyde.[9]

Synthetic Workflow: Reduction of 5-Bromo-2-hydroxybenzaldehyde

The reduction of the aldehyde functional group to a primary alcohol is efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This reagent is chosen for its high selectivity for aldehydes and ketones, leaving the aromatic ring and phenolic hydroxyl group intact. The reaction is typically performed in a protic solvent system, such as a mixture of tetrahydrofuran (THF) and water, at room temperature.[8]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Setup : To a three-neck flask equipped with a magnetic stirrer, add 5-bromo-2-hydroxybenzaldehyde (e.g., 100.5 g, 500 mmol), tetrahydrofuran (300 mL), and water (10 mL).[8]

-

Reduction : While stirring at room temperature, add sodium borohydride (9.5 g, 250 mmol) in portions. The portion-wise addition helps to control any exotherm and gas evolution.[8]

-

Reaction Monitoring : Allow the reaction to proceed for 2 hours after the final addition of NaBH₄. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Quenching and Hydrolysis : Carefully add 5% hydrochloric acid (200 mL) dropwise to the reaction mixture. This step neutralizes the excess NaBH₄ and hydrolyzes the borate ester intermediate to yield the desired alcohol.[8]

-

Isolation : The product typically precipitates as a white solid upon acidification. The solid is collected by filtration.[8]

-

Purification : Wash the filtered precipitate thoroughly with water (e.g., 4 x 500 mL) to remove inorganic salts and any water-soluble impurities.[8]

-

Drying : Dry the resulting white crystals to obtain the final product, this compound.[8]

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is governed by its three key structural features: the phenolic hydroxyl group, the benzylic alcohol, and the electron-rich aromatic ring substituted with an electron-withdrawing bromine atom.

Caption: Key reactive sites of this compound.

Role as a Synthetic Intermediate

This molecule is primarily used as a versatile intermediate for constructing more complex molecular architectures. Its utility has been demonstrated in the synthesis of various heterocyclic compounds and other substituted phenols.[7]

-

Synthesis of Benzoxazines : It serves as a precursor for compounds like 7-bromo-2,3-diphenyl-5H-imidazo[2,1-b][6]benzoxazine.[7] This involves reactions that engage both the phenolic hydroxyl and the benzylic alcohol moieties.

-

Synthesis of Benzodioxaphosphorins : It has been used to synthesize 6-bromo-2-octyl-4H-1,3,2-benzodioxaphosphorin 2-oxide, a class of compounds with potential applications in materials science and as bioactive molecules.[7]

-

Reactions with Indoles : It reacts with indoles to form substituted phenols such as 4-bromo-2-(5-iodo-1H-indol-3-ylmethyl)phenol, demonstrating the reactivity of the benzylic alcohol towards nucleophiles in Friedel-Crafts-type alkylations.[7]

The precursor, 5-bromosalicylaldehyde, is known to form Schiff bases which have shown remarkable antibacterial properties.[9] By extension, derivatives of this compound are of significant interest to medicinal chemists for generating libraries of compounds for screening.

Potential Bioactivity

While primarily a building block, some sources suggest potential direct biological applications. It has been investigated as a diagnostic agent for detecting microbial infections and as a potential anti-infective agent in inflammatory diseases. It is described as a cell-permeable compound that can accumulate at infection sites and may inhibit the growth of certain ophthalmic bacteria. Furthermore, it has been shown to be biocompatible with human retinal pigment epithelial cells in vitro. These preliminary findings suggest that the core structure itself warrants further investigation in drug discovery programs.

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

Table 2: Characteristic Spectroscopic Data

| Technique | Data / Interpretation | Source(s) |

| ¹H NMR | Spectra available for reference. Expect signals for aromatic protons (3H), methylene protons (-CH₂OH, 2H), and hydroxyl protons (-OH, 2H). | [5][10] |

| ¹³C NMR | Spectra available for reference. Expect signals for the 7 distinct carbon atoms. | [11] |

| IR Spectroscopy | Characteristic absorptions for O-H stretching (broad, ~3200-3600 cm⁻¹), C-O stretching (~1000-1200 cm⁻¹), and aromatic C-H and C=C vibrations. | [5] |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) expected around m/z 202/204 due to the isotopic pattern of bromine (⁷⁹Br/⁸¹Br). | [5] |

Safety, Handling, and Storage

This compound is classified as an irritant. Adherence to good laboratory practice is essential for its safe handling.

GHS Hazard Classification

-

Pictogram : GHS07 (Exclamation mark)[7]

-

Signal Word : Warning[7]

-

Hazard Statements :

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Handling and Storage Protocol

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including nitrile rubber gloves, safety goggles or a face shield, and a lab coat. For weighing and transferring powder, a dust mask (e.g., N95) is recommended.[6]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6] The substance is stable under normal conditions.[6]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 2316-64-5) is a cornerstone synthetic intermediate with proven utility in the construction of diverse and complex organic molecules. Its well-defined reactivity, straightforward synthesis, and commercial availability make it an attractive tool for chemists, particularly those in the field of drug discovery and development. While its primary role is that of a building block, emerging data on its potential biocompatibility and anti-infective properties suggest that its derivatives—and perhaps the molecule itself—may hold untapped therapeutic potential. This guide provides the foundational technical knowledge required for its effective and safe utilization in a research and development setting.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75342, this compound.

- SpectraBase. (n.d.). This compound [13C NMR].

- Singh, P., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure.

- Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity.

Sources

- 1. This compound | 2316-64-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Alcohol Reactivity [www2.chemistry.msu.edu]

- 4. 2316-64-5 | CAS DataBase [m.chemicalbook.com]

- 5. This compound | C7H7BrO2 | CID 75342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.de [fishersci.de]

- 7. This compound = 98 2316-64-5 [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound(2316-64-5) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

physical and chemical properties of 5-Bromosalicyl alcohol

An In-depth Technical Guide to 5-Bromosalicyl Alcohol: Properties, Synthesis, and Applications

Introduction

5-Bromosalicyl alcohol, also known as 4-bromo-2-(hydroxymethyl)phenol, is a substituted aromatic alcohol of significant interest in synthetic organic chemistry. As a bifunctional molecule, featuring both a phenolic hydroxyl group and a primary benzyl alcohol moiety, it serves as a versatile intermediate in the synthesis of more complex structures, including pharmaceuticals and novel materials. The presence of a bromine atom on the aromatic ring further enhances its utility, providing a reactive site for cross-coupling reactions and other functional group transformations.

This guide provides a comprehensive overview of the core physicochemical properties, reactivity, synthesis, and analytical characterization of 5-Bromosalicyl alcohol, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

A clear understanding of the fundamental identifiers of 5-Bromosalicyl alcohol is critical for its accurate use and documentation in a research setting.

-

Synonyms : 5-Bromosalicyl alcohol, Bromosaligenin, 4-Bromo-2-hydroxymethylphenol, 2-Hydroxymethyl-4-bromophenol[1][3]

-

Molecular Formula : C₇H₇BrO₂[2]

Chemical Structure Diagram

The structure consists of a benzene ring substituted with a hydroxyl group, a hydroxymethyl group, and a bromine atom.

Caption: Chemical structure of 5-Bromosalicyl alcohol.

Physicochemical Properties

The physical properties of 5-Bromosalicyl alcohol are fundamental to its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 110-112 °C | [3] |

| Molecular Weight | 203.03 g/mol | [2][3] |

| Solubility | ||

| Water | Soluble (0.7% at 25 °C) | [3][4] |

| Hot Water | Soluble | [3] |

| Alcohol | Freely Soluble | [3][4] |

| Diethyl Ether | Freely Soluble | [3] |

| Ethyl Acetate | Freely Soluble | [3] |

| Chloroform | Moderately Soluble | [3][4] |

| Benzene | Moderately Soluble | [3][4] |

| Olive Oil | Soluble (4.8%) | [3][4] |

Reactivity and Chemical Behavior

The reactivity of 5-Bromosalicyl alcohol is dictated by its three key functional components: the phenolic hydroxyl group, the benzylic alcohol, and the bromine-substituted aromatic ring.

-

Phenolic Hydroxyl Group : The -OH group attached directly to the aromatic ring is weakly acidic and can be deprotonated by a suitable base. It also activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

-

Benzylic Alcohol Group : The primary alcohol (-CH₂OH) is a key site for nucleophilic substitution and oxidation reactions. It can be readily oxidized to the corresponding aldehyde (5-Bromosalicylaldehyde) or carboxylic acid (5-Bromosalicylic acid).[5] The hydroxyl group can also be converted into a better leaving group (e.g., a tosylate or halide) to facilitate Sₙ2 reactions.[6][7]

-

Aromatic Ring and Bromo Substituent : The bromine atom is an electron-withdrawing group via induction but an electron-donating group through resonance.[8][9] This deactivates the aromatic ring towards electrophilic attack compared to phenol but provides a handle for reactions such as Suzuki or Heck cross-coupling, enabling the formation of carbon-carbon bonds.

The interplay of these groups allows for selective transformations. For instance, the benzylic alcohol can be oxidized under conditions that leave the phenolic hydroxyl group untouched.

Representative Reaction: Oxidation to Aldehyde

A common and crucial reaction is the oxidation of the benzylic alcohol to form 5-Bromosalicylaldehyde, a valuable synthetic precursor.

Caption: Workflow for the oxidation of 5-Bromosalicyl alcohol.

Synthesis

A facile and common laboratory-scale synthesis of 5-Bromosalicyl alcohol involves the reduction of its corresponding aldehyde, 5-Bromosalicylaldehyde.

Experimental Protocol: Synthesis via Reduction

This protocol outlines the synthesis of 5-Bromosalicyl alcohol from 5-Bromosalicylaldehyde using sodium borohydride (NaBH₄), a mild and selective reducing agent.[10]

Materials:

-

5-Bromosalicylaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Bromosalicylaldehyde (1 equivalent) in methanol or ethanol.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (NaBH₄) (approx. 1.1 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl to the flask until the effervescence ceases and the pH is acidic. This step neutralizes the excess NaBH₄ and the resulting borate esters.

-

Solvent Removal: Remove the bulk of the alcohol solvent using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Bromosalicyl alcohol.

-

Purification: The crude product can be purified by recrystallization (e.g., from a toluene/hexane mixture) or by column chromatography on silica gel to afford the pure product. The formation of the alcohol can be confirmed by the disappearance of the aldehyde peak in the IR spectrum.[11]

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of 5-Bromosalicyl alcohol.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorptions for the hydroxyl groups. A broad O-H stretching band is expected in the region of 3300-3600 cm⁻¹ due to hydrogen bonding.[12][13] A strong C-O stretching absorption for the primary alcohol will appear around 1050-1075 cm⁻¹.[10][12]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum provides distinct signals for the different protons. The aromatic protons will appear as multiplets in the aromatic region (~6.8-7.5 ppm). The methylene protons (-CH₂OH) will typically show a singlet around 4.5 ppm. The signals for the phenolic (-OH) and alcoholic (-OH) protons can be broad and their chemical shifts are variable, often appearing between 2-6 ppm; these peaks will disappear upon D₂O exchange.[14]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹³C NMR spectrum, the carbon bearing the primary alcohol group is expected in the 60-65 ppm range.[14] The aromatic carbons will resonate in the ~110-160 ppm region, with the carbon attached to the hydroxyl group being the most deshielded.

-

Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak (M⁺) and an (M+2) peak of similar intensity, which is characteristic of a monobrominated compound. Common fragmentation patterns for benzyl alcohols include the loss of water (H₂O) and alpha-cleavage.[14]

Safety and Handling

Adherence to proper safety protocols is mandatory when handling 5-Bromosalicyl alcohol.

-

Hazard Identification (GHS Classification) :

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear safety glasses with side-shields or chemical goggles.

-

Hand Protection : Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection : Wear a lab coat.

-

-

Handling :

-

Storage :

Applications in Synthesis

5-Bromosalicyl alcohol is a key building block in the synthesis of various organic compounds. Its utility stems from the differential reactivity of its functional groups. It has been used in the synthesis of:

-

Heterocyclic compounds such as benzoxazines.[3]

-

Benzodioxaphosphorin derivatives.[3]

-

Substituted phenol-indole structures.[3]

Conclusion

5-Bromosalicyl alcohol is a highly functionalized and synthetically valuable compound. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an important intermediate for researchers in medicinal chemistry and materials science. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

- Auckett, J. E., & Brown, R. S. (1972). The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine. Journal of the Chemical Society, Perkin Transactions 2, (12), 1709-1713.

- 2-(3,4,5-trihydroxy-phenyl)-chroman-3,4,7-triol. (n.d.). Molbase.

- Rastogi, R., Tarannum, N., & Butcher, R. J. (2016). NMR spectra of 5-bromo salicylalcohol: (a) 1 H NMR; (b) 13 C NMR. ResearchGate.

- [2R,(+)]-3,4-Dihydro-2α-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3β,4α,7-triol. (n.d.). LookChem.

- Consider the following alcohols... (2026, January 2). Filo.

- Radhakrishnamurti, P. S., & Visvanathan, T. P. (1969). Reactions of HBr with aromatic side chain alcohols and aromatic ethers. Proceedings of the Indian Academy of Sciences - Section A, 70(1), 41-47.

- 5-Bromosalicylaldehyde. (n.d.). Chemsrc.

- Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.

- CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron. (n.d.). Google Patents.

- 5-Bromosalicylaldehyde. (n.d.). PubChem.

- 5-Bromosalicylic acid. (n.d.). PubChem.

- SAFETY DATA SHEET. (n.d.).

- Analytical Techniques: IR, NMR, Mass Spect - Part 1 of 4 Exam Prep. (n.d.). Pearson.

- 5-Bromo-2-hydroxybenzyl alcohol (≥98%). (n.d.). Amerigo Scientific.

- This compound. (n.d.). PubChem.

- Spectroscopy of Alcohols and Phenols. (n.d.). In Organic Chemistry: A Tenth Edition.

- 5-Bromo Salicyl Alcohol. (n.d.). Chemical-Suppliers.com.

- Bromo-PEG5-alcohol. (n.d.). PubChem.

- 17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts.

- Spectroscopy of Alcohols. (n.d.). Oregon State University.

- Alcohol Reactivity. (n.d.). Michigan State University Chemistry.

- A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. (n.d.). National Institutes of Health.

- 17.6: Reactions of Alcohols. (2024, March 17). Chemistry LibreTexts.

- 17.6 Reactions of Alcohols. (2023, September 20). OpenStax.

- Alcohol Reactivity. (n.d.). Michigan State University Chemistry.

- 5-Bromopentanal. (n.d.). PubChem.

Sources

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound | C7H7BrO2 | CID 75342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-溴-2-羟基苯甲醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound (≥98%) - Amerigo Scientific [amerigoscientific.com]

- 5. The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a.. [askfilo.com]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Techniques:IR, NMR, Mass Spect - Part 1 of 4 Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 12. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

5-Bromo-2-hydroxybenzyl alcohol molecular weight and formula

An In-depth Technical Guide to 5-Bromo-2-hydroxybenzyl Alcohol for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond basic data to provide actionable insights into its synthesis, properties, and applications, grounded in established scientific principles.

Core Molecular Identity and Physicochemical Profile

This compound, also known by synonyms such as 5-Bromosalicyl alcohol and Bromosaligenin, is a halogenated phenolic alcohol that serves as a critical building block in organic synthesis.[1][2][3] Its fundamental properties are foundational to its handling, reactivity, and application in experimental design.

The molecular formula for this compound is C₇H₇BrO₂ .[2][3][4][5] Its molecular weight is consistently reported as 203.03 g/mol .[1][2][5]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2316-64-5 | [1][2][4] |

| Molecular Formula | C₇H₇BrO₂ | [2][3][4] |

| Molecular Weight | 203.03 g/mol | [1][2][5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 110-112 °C | [1] |

| Purity (Typical) | >98.0% (by GC) | [4] |

| Solubility | Freely soluble in alcohol and diethyl ether; moderately soluble in chloroform and benzene; sparingly soluble in water (0.7% at 25°C).[1] | [1] |

| InChI Key | KNKRHSVKIORZQB-UHFFFAOYSA-N |[1] |

Synthesis Pathway: From Precursor to Final Product

The most common and efficient laboratory-scale synthesis of this compound involves the chemical reduction of its corresponding aldehyde, 5-bromo-2-hydroxybenzaldehyde. This pathway is favored due to the high selectivity and mild conditions of the reducing agent employed.

Causality in Reagent Selection:

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Unlike stronger reducing agents such as lithium aluminum hydride (LAH), NaBH₄ is a chemoselective agent that readily reduces aldehydes and ketones but does not affect other potentially sensitive functional groups on the aromatic ring. Its tolerance for protic solvents like tetrahydrofuran (THF) and water simplifies the reaction setup and workup.

The synthesis of the precursor aldehyde itself is often achieved via the Reimer-Tiemann reaction on 5-bromo-2-hydroxybenzene. This electrophilic substitution reaction uses chloroform in a basic solution to formylate the phenol, preferentially at the ortho position due to the directing effect of the hydroxyl group.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Reduction of 5-bromo-2-hydroxybenzaldehyde

This protocol is a self-validating system. Successful synthesis will result in a white crystalline solid with a melting point and spectral data (IR, NMR) consistent with the target compound.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, add 5-bromo-2-hydroxybenzaldehyde (e.g., 500 mmol, 100.5 g), tetrahydrofuran (THF, 300 mL), and water (10 mL).

-

Reagent Addition: While stirring at room temperature, add sodium borohydride (NaBH₄, 250 mmol, 9.5 g) in small portions.

-

Expert Insight: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

-

Reaction Monitoring: Allow the reaction to proceed for 2 hours at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Quenching and Hydrolysis: Carefully add 5% hydrochloric acid (200 mL) dropwise to quench the excess NaBH₄ and hydrolyze the borate ester intermediate.

-

Isolation and Purification: The product will precipitate as a white solid. Filter the precipitate and wash it thoroughly with water (4 x 500 mL) to remove inorganic salts.

-

Drying: Dry the resulting white crystals under vacuum to obtain the final product, this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a versatile scaffold and key intermediate in the synthesis of more complex, biologically active molecules.

-

Heterocyclic Chemistry: It is a documented precursor for synthesizing various heterocyclic compounds, including imidazobenzoxazines and benzodioxaphosphorin oxides.[1] These scaffolds are of significant interest in medicinal chemistry for their diverse pharmacological activities.

-

Anti-Infective and Diagnostic Research: The compound has been investigated as a diagnostic agent for detecting microbial infections. Its structure contributes to cell permeability, allowing it to accumulate at infection sites. Furthermore, its biocompatibility with cell lines like human retinal pigment epithelial cells makes it an attractive candidate for ophthalmic applications.

-

Precursor to Bioactive Molecules: The closely related aldehyde, 5-bromo-2-hydroxybenzaldehyde, is used to synthesize Schiff's bases, which have demonstrated notable antibacterial properties.[6] It is also a component in organotin (IV) complexes that exhibit anticancer activity against human colon cancer cell lines.[6] This highlights the potential of the brominated salicyl framework in designing novel therapeutic agents.

Caption: Key applications of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazard warnings.

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [1][5][7] |

| Signal Word | Warning | [1][5] |

| Precautionary Codes | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection). | [1] |

| Storage Class | 11 (Combustible Solids) | [1] |

| Incompatible Materials | Strong oxidizing agents. | [3] |

| Recommended PPE | N95 dust mask, chemical-resistant gloves (e.g., nitrile rubber), and safety glasses/eyeshields. |[1][3] |

The compound is chemically stable under normal laboratory conditions.[3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3]

References

- This compound | C7H7BrO2.

- SAFETY DATA SHEET - this compound (2021). Fisher Scientific. [Link]

- Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook, National Institute of Standards and Technology. [Link]

- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health (NIH). [Link]

- This compound. Luminix Health. [Link]

Sources

- 1. This compound = 98 2316-64-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.de [fishersci.de]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C7H7BrO2 | CID 75342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. luminixhealth.com [luminixhealth.com]

Solubility Profile of 5-Bromo-2-hydroxybenzyl alcohol: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Bromo-2-hydroxybenzyl alcohol (CAS No. 2316-64-5), a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's physicochemical properties and their influence on its behavior in various organic solvents. We will explore the theoretical underpinnings of its solubility, present available quantitative and qualitative data, and provide a robust, field-proven experimental protocol for determining solubility in-house. This guide is designed to empower researchers to make informed decisions for solvent selection in applications ranging from reaction chemistry to purification and formulation.

Introduction: Understanding the Molecule

This compound, also known as 5-Bromosalicyl alcohol, is an aromatic compound with the linear formula BrC₆H₃(OH)CH₂OH.[1] Its structure is characterized by a benzene ring substituted with three key functional groups: a hydroxyl group (-OH) at position 2, a bromomethyl group (-CH₂OH) at position 1, and a bromine atom (-Br) at position 5.

The interplay of these groups dictates the molecule's overall polarity and its potential for intermolecular interactions:

-

Phenolic Hydroxyl Group (-OH): This group is acidic and a strong hydrogen bond donor and acceptor.

-

Benzylic Alcohol Group (-CH₂OH): This primary alcohol group is also a potent hydrogen bond donor and acceptor.

-

Aromatic Ring & Bromine Atom: The brominated benzene ring constitutes the nonpolar, lipophilic portion of the molecule, contributing to van der Waals forces.

The presence of two hydroxyl groups suggests a high potential for solubility in polar, protic solvents. However, the bulky, nonpolar bromophenyl ring (Molecular Weight: 203.03 g/mol ) provides significant lipophilic character, suggesting solubility in less polar organic solvents as well.[2] This dual nature makes a systematic understanding of its solubility profile essential for practical applications.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solvent's ability to dissolve a solute, such as this compound, depends on the compatibility of their intermolecular forces.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with both the phenolic and benzylic hydroxyl groups of the target molecule. We predict strong solubility in alcohols. Water, despite being highly polar, may show limited solubility due to the energetic cost of disrupting its own extensive hydrogen-bonding network to accommodate the large nonpolar ring.[1]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO): These solvents can act as hydrogen bond acceptors but not donors. They will interact favorably with the hydroxyl groups of this compound, leading to good solubility.

-

Nonpolar Solvents (e.g., benzene, hexane, toluene): These solvents primarily interact through weaker London dispersion forces. While the bromophenyl ring has an affinity for these solvents, the highly polar hydroxyl groups will limit overall solubility. Solubility is expected to be moderate to low.[1]

-

Halogenated Solvents (e.g., chloroform, dichloromethane): These solvents have intermediate polarity. The presence of the bromine atom on the solute may offer some affinity for these solvents, leading to moderate solubility.[1]

Quantitative and Qualitative Solubility Data

Published, peer-reviewed quantitative solubility data for this compound is sparse. The most comprehensive information is derived from supplier technical data sheets, which often use qualitative descriptors. The table below summarizes the currently available data.

| Solvent | Solvent Type | Solubility | Temperature (°C) | Data Type | Source |

| Water | Polar Protic | 0.7% (w/v) or ~7 mg/mL | 25 | Quantitative | [1][3] |

| Hot Water | Polar Protic | Soluble | Not Specified | Qualitative | [1][3] |

| Alcohol (general) | Polar Protic | Freely Soluble | Not Specified | Qualitative | [1][3] |

| Diethyl Ether | Polar Aprotic (E) | Freely Soluble | Not Specified | Qualitative | [1][3] |

| Ethyl Acetate | Polar Aprotic (Ester) | Freely Soluble | Not Specified | Qualitative | [1][3] |

| Chloroform | Halogenated | Moderately Soluble | Not Specified | Qualitative | [1][3] |

| Benzene | Nonpolar Aromatic | Moderately Soluble | Not Specified | Qualitative | [1][3] |

| Olive Oil | Nonpolar (Lipid) | 4.8% (w/v) or ~48 mg/mL | Not Specified | Quantitative | [1][3] |

"Freely Soluble" and "Moderately Soluble" are qualitative terms. For precise applications, experimental determination as outlined in Section 5 is strongly recommended.

Logical Workflow for Solvent Selection

Choosing the right solvent is a critical step that dictates the success of an experiment. The following workflow, represented as a decision-making diagram, provides a logical path for selecting a solvent system based on the intended application.

Caption: Logical workflow for selecting an appropriate solvent system.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This protocol describes a reliable and widely accepted method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature. The self-validating nature of this protocol lies in achieving a stable plateau in concentration, confirming equilibrium.

Rationale

The shake-flask method involves agitating an excess of the solid solute with the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the solute in the clear filtrate is measured. This value represents the equilibrium solubility.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control or a thermostatically controlled water bath

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Stock Standard:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) in a 10 mL volumetric flask. This will be your stock standard for analytical quantification.

-

Causality Check: A precise stock standard is critical for building an accurate calibration curve, which is the basis for determining the final concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials (e.g., 20 mg of solid to 2 mL of each test solvent). An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Causality Check: Using an excess of solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

-

Equilibration:

-

Securely cap the vials and place them in the temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C) and a moderate agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for at least 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure equilibrium is reached between the solid and solution phases.

-

Trustworthiness Check: To validate that equilibrium has been reached, you can take measurements at multiple time points (e.g., 24h, 48h, 72h). The solubility value should remain constant once equilibrium is achieved.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 30 minutes to let the excess solid settle.

-

Carefully draw an aliquot of the supernatant (the clear liquid phase) using a syringe.

-

Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial.

-

Causality Check: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered sample with the mobile phase or a suitable solvent to a concentration that falls within the linear range of your analytical calibration curve.

-

Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration.

-

Causality Check: Dilution is necessary because the saturated solution will likely be too concentrated for direct analysis, exceeding the detector's linear range.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

-

Conclusion

While this compound exhibits broad solubility in polar organic solvents due to its two hydroxyl groups, its significant nonpolar character necessitates a careful, application-specific approach to solvent selection. The provided data offers a starting point, but for rigorous scientific work, the experimental protocol detailed in this guide should be employed to determine precise solubility values. This systematic approach ensures reproducibility and provides the foundational data needed for successful process development, purification, and formulation in any research setting.

References

- Fisher Scientific UK. This compound SDS. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 75342, this compound. [Link]

- Wikipedia. Benzyl alcohol. [Link]

- Solubility of Things. Benzyl alcohol. [Link]

- Möller Chemie. Benzyl alcohol. [Link]

- University of Hertfordshire. Benzyl alcohol Properties. [Link]

- JoVE. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 72863, 5-Bromosalicylaldehyde. [Link]

- TSFX.

- YouTube. Solubility of alcohols. [Link]

- YouTube. Lab 11 Identifying Alcohols Experiment. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6972, 5-Bromosalicylic acid. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 244, Benzyl Alcohol. [Link]

Sources

Technical Guide: Physicochemical Characterization of 5-Bromo-2-hydroxybenzyl alcohol

A Senior Application Scientist's Field-Proven Insights for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-2-hydroxybenzyl alcohol (CAS No. 2316-64-5), a key intermediate in the synthesis of novel pharmaceutical compounds. The central focus of this document is the critical physicochemical parameter of its melting point, which serves as a primary indicator of purity and polymorphic form. We will explore the causality behind the precise determination of this value, present a self-validating experimental protocol, and contextualize its importance within the broader landscape of drug discovery and development. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding of this compound's fundamental properties for application in synthetic chemistry and pharmaceutical sciences.

Core Compound Identity and Physicochemical Properties

This compound, also known as 5-bromosalicyl alcohol or bromosaligenin, is a substituted benzyl alcohol derivative.[1] Its chemical structure, featuring a hydroxyl group and a bromine atom on the benzene ring, makes it a versatile building block in organic synthesis. A precise understanding of its physical properties is the foundation for its effective use in any research or development pipeline.

The key physicochemical data for this compound are summarized below. It is critical to note the observed range for the melting point, which is a direct reflection of purity levels across different commercial suppliers.

| Property | Value | Source(s) |

| CAS Number | 2316-64-5 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇BrO₂ | [2][4][5] |

| Molecular Weight | 203.03 g/mol | [1][5][6] |

| Melting Point | 106 - 112 °C | [1][2][3][7] |

| Appearance | White to light brown crystalline powder or flakes | [3][4] |

| Purity | Typically ≥98% (by GC) | [1][4] |

| Boiling Point | 281.8°C at 760 mmHg | [2] |

| Density | 1.722 g/cm³ | [2] |

| Solubility | Freely soluble in alcohol, diethyl ether, and ethyl acetate; moderately soluble in chloroform and benzene; sparingly soluble in water.[1] |

The Critical Role of Melting Point in Pharmaceutical Development

In the context of drug development, the melting point is far more than a simple physical constant; it is a critical quality attribute (CQA). The sharpness and temperature range of the melting point provide immediate, field-proven insights into the purity of a given batch. Impurities, such as residual solvents or unreacted starting materials from the synthesis process, invariably depress and broaden the melting point range.

Furthermore, the potential for polymorphism—the ability of a solid material to exist in multiple crystalline forms—is a major consideration in the pharmaceutical industry. Different polymorphs of the same active pharmaceutical ingredient (API) can have different melting points, solubilities, and dissolution rates, which directly impact bioavailability and therapeutic efficacy. Therefore, establishing a consistent melting point is a foundational step in controlling the solid-state chemistry of a potential drug candidate or its intermediates.

Synthesis Pathway and its Influence on Purity

The most common laboratory-scale synthesis of this compound involves the chemical reduction of its corresponding aldehyde, 5-bromo-2-hydroxybenzaldehyde.[2] The choice of reducing agent and the subsequent purification steps are paramount to achieving the high purity necessary for a sharp melting point.

A typical synthesis workflow is outlined below. The causality for using sodium borohydride is its mild and selective nature, which reduces the aldehyde group without affecting the phenolic hydroxyl group or the aromatic ring. The acidic workup is necessary to hydrolyze the intermediate borate ester and protonate the resulting alkoxide.[2]

Any deviation in this process, such as incomplete reaction or inadequate washing, can introduce impurities that will be detected during melting point analysis.

Authoritative Protocol: Melting Point Determination

This protocol describes a self-validating method for determining the melting point of this compound using a standard digital melting point apparatus.

4.1. Principle

A small, finely powdered sample is heated at a controlled rate. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow range (e.g., < 1°C) indicates high purity.

4.2. Materials and Equipment

-

This compound (sample)

-

Melting point capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)

-

Mortar and pestle

-

Spatula

-

High-purity melting point standards (e.g., Benzophenone, 48-50°C; Caffeine, 235-237.5°C)

4.3. Experimental Workflow

4.4. Procedural Causality (Experience-Driven Insights)

-

Step 1 (Drying): Residual solvent acts as an impurity, causing significant melting point depression. The sample must be thoroughly dried under vacuum.

-

Step 2 (Grinding): A fine powder ensures uniform heat transfer throughout the sample, preventing pockets of unmelted solid that would artificially widen the melting range.

-

Step 3 (Packing): Overfilling the capillary leads to a large thermal gradient across the sample, resulting in an inaccurate and broad melting range. A compact 2-3 mm column is optimal.

-

Step 5 (Calibration): This is the self-validating step. Confirming the accuracy of the instrument with certified standards ensures the trustworthiness of the data obtained for the target compound.

-

Step 8 (Slow Ramp Rate): A slow heating rate (1-2°C/minute) near the melting point is crucial to allow the system to remain in thermal equilibrium. A fast ramp rate will cause the sample's temperature to lag behind the thermometer reading, yielding an erroneously high and broad melting point.

Applications in Drug Discovery and Research

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate.[2] Its utility has been demonstrated in the synthesis of various complex molecules, including:

-

Organophosphorus compounds like benzodioxaphosphorin oxides.[1]

-

Substituted phenol-indole compounds.[1]

Recently, it has also been investigated as a diagnostic agent for detecting microbial infections due to its ability to accumulate at infection sites. This biocompatibility and cell permeability highlight its potential in the development of targeted diagnostic or therapeutic agents.

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential.

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a dust mask (e.g., N95) when handling the solid powder.[1][7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8] It is classified under Storage Class 11 (Combustible Solids).[1]

-

First Aid: In case of contact, flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

- PubChem. (n.d.). This compound.

Sources

- 1. 5-溴-2-羟基苯甲醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H7BrO2 | CID 75342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 1761-61-1|5-Bromo-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

Spectroscopic Fingerprinting of 5-Bromo-2-hydroxybenzyl Alcohol: An In-Depth Technical Guide

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the unambiguous characterization of molecular entities is paramount. Spectroscopic techniques, particularly Infrared (IR) Spectroscopy and Mass Spectrometry (MS), serve as the cornerstone of this analytical imperative. This guide provides a detailed exploration of the IR and MS data for 5-Bromo-2-hydroxybenzyl alcohol (CAS No. 2316-64-5), a versatile building block in medicinal chemistry. Our focus extends beyond mere data presentation; we delve into the causal relationships between molecular structure and spectral features, offering insights born from extensive field experience. This document is structured to empower researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this compound, ensuring the integrity of their scientific endeavors.

The Molecular Profile of this compound

This compound, with the molecular formula C₇H₇BrO₂, is a substituted aromatic alcohol.[1] Its structure, featuring a hydroxyl group and a brominated phenyl ring, imparts a unique set of physicochemical properties that are reflected in its spectroscopic data. Understanding these characteristics is the first step in a robust analytical approach.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2316-64-5 | [2] |

| Molecular Formula | C₇H₇BrO₂ | [1][2] |

| Molecular Weight | 203.03 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 110-112 °C |

Vibrational Spectroscopy: Unveiling the Functional Group Landscape via FT-IR

Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The IR spectrum of this compound is rich with information, revealing the presence of its key structural motifs.

Experimental Protocol: Acquiring the FT-IR Spectrum

A reliable FT-IR spectrum of this compound can be obtained using the following protocol, which is a standard and validated method in our laboratories.

Caption: Workflow for obtaining the GC-MS spectrum of this compound.

Step-by-Step Methodology:

-

Sample Preparation and Injection: A dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume of this solution is injected into the gas chromatograph.

-

Gas Chromatographic Separation: The sample is vaporized and carried by an inert gas through a heated capillary column. The compound is separated from the solvent and any impurities based on its volatility and interaction with the stationary phase of the column.

-

Electron Ionization (EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

-

Mass Analysis and Detection: The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). The separated ions are then detected, and their abundance is recorded.

Interpretation of the Mass Spectrum

The electron ionization mass spectrum of this compound provides a wealth of structural information. The NIST Mass Spectrometry Data Center has assigned the number 239546 to a spectrum of this compound. [1] Table 3: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Relative Abundance |

| 202/204 | [C₇H₇BrO₂]⁺• (Molecular Ion) | Present |

| 184/186 | [C₇H₅BrO]⁺• | High |

| 123 | [C₇H₇O₂]⁺ | Medium |

| 105 | [C₇H₅O]⁺ | Medium |

| 77 | [C₆H₅]⁺ | High |

In-Depth Analysis:

-

The Molecular Ion Peak: Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion appears as a characteristic doublet with a mass-to-charge ratio (m/z) of 202 and 204. The relative intensity of these two peaks is approximately 1:1. The presence of this isotopic pattern is a strong indicator of a bromine-containing compound.

-

Major Fragmentation Pathways:

-

Loss of Water (H₂O): A common fragmentation pathway for alcohols is the loss of a water molecule. In the case of this compound, this would lead to the formation of a fragment ion at m/z 184 and 186 ([M-18]⁺•). This is observed as a high abundance peak in the spectrum. [1] * Loss of the Bromine Atom: Cleavage of the C-Br bond can result in the loss of a bromine radical, leading to a fragment at m/z 123.

-

Formation of the Phenyl Cation: The peak at m/z 77 is a very common fragment in the mass spectra of aromatic compounds and corresponds to the phenyl cation ([C₆H₅]⁺). [1] * Other Fragments: The peak at m/z 105 can be attributed to the loss of a bromine atom and a water molecule.

-

Conclusion: A Synergistic Approach to Structural Elucidation

The combination of FT-IR and mass spectrometry provides a powerful and synergistic approach to the structural characterization of this compound. FT-IR spectroscopy confirms the presence of the key functional groups—the hydroxyl groups and the substituted aromatic ring—while mass spectrometry provides the definitive molecular weight and reveals characteristic fragmentation patterns that further corroborate the proposed structure. This in-depth guide, grounded in established experimental protocols and expert interpretation, serves as a reliable resource for researchers, ensuring the confident identification and utilization of this important chemical intermediate in their scientific pursuits.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.

Sources

The Unfolding Therapeutic Potential of 5-Bromo-2-hydroxybenzyl Alcohol Derivatives: A Technical Guide for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the biological activities of 5-Bromo-2-hydroxybenzyl alcohol and its derivatives. While direct research on the derivatives of this specific alcohol is emerging, this document synthesizes the available information and extrapolates the significant therapeutic potential based on the well-documented bioactivities of its immediate precursor, 5-bromo-2-hydroxybenzaldehyde, and related brominated phenolic compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, potential mechanisms of action, and detailed experimental protocols for the evaluation of antimicrobial, anticancer, and anti-inflammatory properties.

Introduction: The Significance of the Brominated Salicyl Alcohol Scaffold

This compound, also known as 5-bromosalicyl alcohol, is a halogenated phenolic compound that serves as a versatile building block in medicinal chemistry.[1][2] Its structure, featuring a reactive benzyl alcohol moiety, a phenolic hydroxyl group, and an electron-withdrawing bromine atom, provides a unique platform for the synthesis of a diverse array of derivatives with potential therapeutic applications. The presence of the bromine atom can enhance the lipophilicity of compounds, potentially improving their ability to cross biological membranes and interact with molecular targets.

While the biological activities of derivatives of its aldehyde precursor, 5-bromo-2-hydroxybenzaldehyde, are more extensively documented, there is evidence to suggest that this compound itself is a promising bioactive molecule. It has been identified as a potential anti-infective agent for use in treating cancer and inflammatory conditions, and has demonstrated the ability to inhibit the growth of ophthalmic bacteria such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus epidermidis. This guide will delve into the established and potential biological activities of derivatives of this compound, providing a roadmap for future research and development.

Synthesis of this compound and its Derivatives

The primary route to this compound is through the reduction of its corresponding aldehyde, 5-bromo-2-hydroxybenzaldehyde.[3] This precursor is typically synthesized via the bromination of salicylaldehyde.[4]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of 5-bromo-2-hydroxybenzaldehyde using a mild reducing agent such as sodium borohydride.[3]

Caption: Synthesis of this compound.

Derivatization Strategies

The hydroxyl and benzyl alcohol functionalities of this compound offer multiple avenues for derivatization to generate novel compounds with potentially enhanced biological activities. Key strategies include the formation of esters, ethers, and glycosides.

Caption: Derivatization pathways for this compound.

Biological Activities and Therapeutic Potential

The therapeutic potential of this compound derivatives can be inferred from the activities of the parent compound and its close structural analogs. The primary areas of interest are their antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Derivatives of brominated salicylaldehydes have demonstrated significant antimicrobial properties. It is hypothesized that the mechanism of action involves the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Table 1: Antimicrobial Activity of Related 5-Bromosalicylaldehyde Derivatives

| Derivative Type | Target Organism | Activity Metric | Result | Reference |

| Schiff Base | Staphylococcus aureus | Zone of Inhibition | Active | [5] |

| Schiff Base | Escherichia coli | Zone of Inhibition | Active | [5] |

| Copper (II) Complex | Staphylococcus aureus | Zone of Inhibition | Highly Active | [5] |

| Copper (II) Complex | Escherichia coli | Zone of Inhibition | Highly Active | [5] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Gram-positive bacteria | MIC | 2.5–5.0 mg/mL | [6] |

Anticancer Activity

The cytotoxic effects of brominated salicylaldehyde derivatives against various cancer cell lines are well-documented. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Caption: Putative anticancer mechanism of action.

Table 2: Cytotoxic Activity of Related 5-Bromosalicylaldehyde Derivatives

| Derivative Type | Cell Line | Activity Metric | Result (IC50) | Reference |

| Organotin (IV) Complex | HCT 116 (Human Colon Cancer) | Cytotoxicity | Active | [4] |

| Aroylhydrazone | HL-60 (Human Leukemia) | IC50 | Micromolar concentrations | |

| Aroylhydrazone | SKW-3 (T-cell Leukemia) | IC50 | Micromolar concentrations |

Anti-inflammatory Activity

Certain brominated phenolic compounds have shown potent anti-inflammatory effects. For instance, 2-bromo-5-hydroxy-4-methoxybenzaldehyde has been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines by suppressing the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages. It is plausible that derivatives of this compound could exhibit similar activities.

Caption: Potential anti-inflammatory signaling pathway.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.

General Procedure for the Synthesis of Ester Derivatives

-

Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.

-

Add a base (e.g., triethylamine, pyridine; 1.2 equivalents) to the solution and stir for 10-15 minutes at 0 °C.

-

Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include positive (broth with bacteria) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

-

Collect the cell culture supernatant and measure the nitric oxide production using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.

Conclusion and Future Directions

This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents. The existing evidence, primarily from its aldehyde precursor, strongly suggests the potential for significant antimicrobial, anticancer, and anti-inflammatory activities. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives, including esters, ethers, and glycosides. Elucidating the structure-activity relationships and identifying the specific molecular targets will be crucial for optimizing the therapeutic potential of this versatile class of compounds.

References

- Kim, J., Heo, S.-Y., Kim, E.-A., Kang, N., & Heo, S.-J. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Phycology, 6(1), 1-12.

- Scilit. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.

- Ansari, K. F., & Lal, C. (2009). Synthesis, characterization and anticancer property of organotin(IV) complex of Schiff base derived from 5-bromo-2-hydroxybenzaldehyde and 4,4-dimethylthiosemicarbazide. European Journal of Medicinal Chemistry, 44(10), 4038-4042.

- Kim, J., Heo, S.-Y., Kim, E.-A., Kang, N., & Heo, S.-J. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI.

- PubChem. (n.d.). This compound.

- Zieniuk, B., Wierzchowska, K., & Jasinska, K. (2022). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and its Derivatives. Biol. Life Sci. Forum, 17(1), 10.

- PubChemLite. (n.d.). This compound (C7H7BrO2).

- Boonnak, N., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).

- Ienașcu, I. M. C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceuticals, 18(7), 935.

- Mrozek-Wilczkiewicz, A., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. International Journal of Molecular Sciences, 24(20), 15409.

- Gyawali, R., & Ibrahim, S. A. (2014). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. In Basic and Applied Phytochemicals: Sourcing, Collection, and Therapeutic Applications (pp. 1-24). CRC Press.

- Adachi, H., & Nishimura, Y. (2003). Synthesis and Biological Activity of Bactobolin Glucosides. The Journal of Antibiotics, 56(10), 875-879.

- Kostova, I., et al. (2022). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. Molecules, 27(17), 5506.

- Kostova, I., et al. (2016). Design, drug-likeness and cytotoxicity of some bromo-salicylaldehyde aroylhydrazones. Journal of Medical and Biological Sciences, 10(1), 1-8.

- Y. Mohammad Muzammil, et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES, 9(3), 26026-26030.

Sources

- 1. This compound = 98 2316-64-5 [sigmaaldrich.com]

- 2. This compound | C7H7BrO2 | CID 75342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells | MDPI [mdpi.com]

A Comprehensive Guide to the Selective Reactivity of Functional Groups in 5-Bromo-2-hydroxybenzyl Alcohol

An In-Depth Technical Guide

Abstract